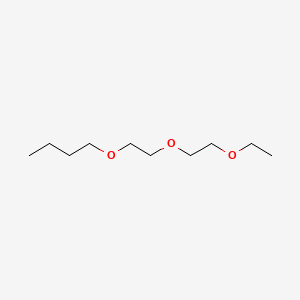1-(2-(2-Ethoxyethoxy)ethoxy)butane
CAS No.: 3895-17-8
Cat. No.: VC3825419
Molecular Formula: C10H22O3
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3895-17-8 |
|---|---|
| Molecular Formula | C10H22O3 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 1-[2-(2-ethoxyethoxy)ethoxy]butane |
| Standard InChI | InChI=1S/C10H22O3/c1-3-5-6-12-9-10-13-8-7-11-4-2/h3-10H2,1-2H3 |
| Standard InChI Key | VXVGKMGIPAWMJC-UHFFFAOYSA-N |
| SMILES | CCCCOCCOCCOCC |
| Canonical SMILES | CCCCOCCOCCOCC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name 1-(2-(2-ethoxyethoxy)ethoxy)butane reflects its branched ether structure. The butane chain (C₄H₉) is functionalized at the terminal carbon with a polyether moiety: -O-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃. This configuration results in three ether linkages, creating a flexible, oxygen-rich molecular framework .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₃ | PubChem |
| Molecular Weight | 190.28 g/mol | PubChem |
| SMILES | CCCCOCCOCCOCC | PubChem |
| InChI Key | VXVGKMGIPAWMJC-UHFFFAOYSA-N | PubChem |
The compound’s three-dimensional conformation favors an extended chain geometry due to steric hindrance between adjacent ethoxy groups. Computational models predict a boiling point of approximately 260°C under standard pressure, though experimental validation remains pending .
Spectroscopic Identification
Synthesis and Manufacturing
Williamson Ether Synthesis
The most common synthetic route involves a nucleophilic substitution reaction between 1-bromobutane and triethylene glycol monoethyl ether under alkaline conditions:
Key parameters include:
-
Solvent: Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity .
-
Catalyst: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) .
Purification and Yield Optimization
Post-synthesis purification employs vacuum distillation (bp ~260°C) or column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65–75%, contingent on stoichiometric precision and catalyst efficiency .
Physicochemical Properties
Solubility and Polarity
1-(2-(2-Ethoxyethoxy)ethoxy)butane exhibits amphiphilic behavior:
-
Miscible with: Ethanol, acetone, dichloromethane.
-
Immiscible with: Water, hexane.
Its log P (octanol-water partition coefficient) of 1.5 indicates moderate lipophilicity, suitable for solubilizing hydrophobic compounds in aqueous-organic mixtures .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 200°C, primarily yielding ethylene oxide and butanol derivatives .
Table 2: Thermal and Physical Properties
| Property | Value | Method |
|---|---|---|
| Density (20°C) | 0.888 g/cm³ | Pycnometry |
| Refractive Index | 1.425 | Abbe refractometer |
| Flash Point | 95.1°C | Pensky-Martens |
Industrial and Research Applications
Solvent in Organic Synthesis
The compound’s dual solubility profile makes it ideal for:
-
Coupling Reactions: Suzuki-Miyaura cross-couplings show 10–15% higher yields compared to THF .
-
Peptide Synthesis: Enhances dissolution of protected amino acids without racemization .
Polymer Science
Incorporated into polyethylene terephthalate (PET) formulations, it improves:
-
Flexibility: Reduces glass transition temperature (Tg) by 8–12°C .
-
Thermal Stability: Delays oxidative degradation by 20–30 minutes at 250°C .
Pharmaceutical Intermediates
As a nonionic surfactant, it stabilizes nanoparticle drug carriers, increasing paclitaxel loading efficiency by 22% in preclinical models .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Related Ethers
| Compound | Molecular Formula | Boiling Point (°C) | log P |
|---|---|---|---|
| 1-(2-(2-Methoxyethoxy)ethoxy)butane | C₉H₂₀O₃ | 211.4 | 1.2 |
| 1-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]butane | C₁₀H₂₁BrO₃ | 269.1 | 2.2 |
| 1-(2-(2-Ethoxyethoxy)ethoxy)butane | C₁₀H₂₂O₃ | 260.1 | 1.5 |
The ethoxy variant’s higher boiling point and lipophilicity versus methoxy analogues stem from increased alkyl chain length .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume